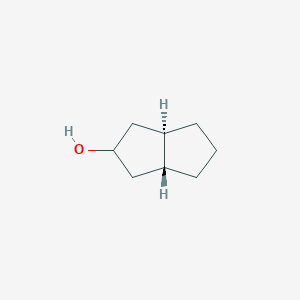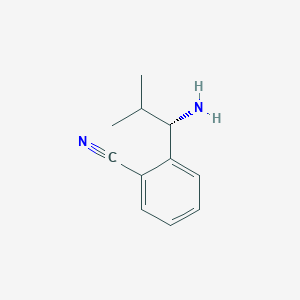
Rel-(2s,3aR,6aR)-octahydropentalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol is a chiral compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its structure consists of an octahydropentalene core with a hydroxyl group at the second position, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3aR,6aR)-octahydropentalen-2-ol typically involves the following steps:
Cyclization Reactions: Starting from simple aliphatic precursors, cyclization reactions are employed to form the bicyclic core. This can be achieved through intramolecular Diels-Alder reactions or other cycloaddition methods.
Reduction: The reduction of the resulting intermediate compounds is carried out using hydrogenation or hydride donors to achieve the desired octahydro structure.
Hydroxylation: Introduction of the hydroxyl group at the second position is often done through selective oxidation reactions, using reagents like osmium tetroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors for the cyclization and reduction steps, followed by purification through distillation or crystallization.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and scalability of the synthesis process, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride, sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its chiral properties which can influence biological activity.
Materials Science: Explored for its potential in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which Rel-(2S,3aR,6aR)-octahydropentalen-2-ol exerts its effects depends on its application:
In Organic Synthesis: Acts as a chiral building block, influencing the stereochemistry of the resulting products.
In Medicinal Chemistry: Interacts with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, affecting the activity of enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
Rel-(2S,3aR,6aR)-octahydropentalen-2-ol can be compared with other bicyclic compounds such as:
Octahydroindene: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
Decahydronaphthalene: Another bicyclic compound with a fully saturated structure, used in different contexts due to its lack of functional groups.
Bicyclo[2.2.1]heptane: Known for its rigid structure and used in various synthetic applications, but differs in its ring size and functionalization.
This compound stands out due to its specific stereochemistry and functional group, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-4-6-2-1-3-7(6)5-8/h6-9H,1-5H2/t6-,7-/m1/s1 |
Clé InChI |
WYZPLRUPKAGJSE-RNFRBKRXSA-N |
SMILES isomérique |
C1C[C@@H]2CC(C[C@H]2C1)O |
SMILES canonique |
C1CC2CC(CC2C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)








